(4-(p-Tolyloxy)phenyl)methanamine
CAS No.: 129560-03-8
Cat. No.: VC21200302
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129560-03-8 |
---|---|
Molecular Formula | C14H15NO |
Molecular Weight | 213.27 g/mol |
IUPAC Name | [4-(4-methylphenoxy)phenyl]methanamine |
Standard InChI | InChI=1S/C14H15NO/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,10,15H2,1H3 |
Standard InChI Key | ZNHILEFNCURVGP-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)OC2=CC=C(C=C2)CN |
Canonical SMILES | CC1=CC=C(C=C1)OC2=CC=C(C=C2)CN |
Introduction
Chemical Identity and Structure
(4-(p-Tolyloxy)phenyl)methanamine, also known by its CAS number 129560-03-8, is an organic compound characterized by its aromatic structure, which includes a benzene ring substituted with a methanamine group and a 4-methylphenoxy group . The compound features a primary amine functional group that can participate in hydrogen bonding, influencing its solubility and reactivity . Its molecular structure consists of two connected aromatic rings with a methyl group on one ring and an aminomethyl group on the other, joined by an oxygen atom.
Nomenclature and Identifiers
The compound is known by several synonyms in chemical literature:
Physical and Chemical Properties
(4-(p-Tolyloxy)phenyl)methanamine possesses specific physical and chemical characteristics that influence its behavior in various applications. The presence of the methyl group on the phenoxy ring enhances its lipophilicity, potentially affecting its biological activity and interaction with other molecules .
Physical Properties
Chemical Properties
The compound exhibits properties typical of amines, including basicity and nucleophilicity, making it relevant in various chemical reactions, including synthesis and catalysis . Key chemical characteristics include:
-
Basic nature due to the primary amine group
-
Ability to form salts with acids (e.g., hydrochloride salt)
-
Potential for nucleophilic reactions through the amine group
-
Hydrogen bonding capacity through the amine functionality
-
Moderate lipophilicity due to the aromatic rings and methyl substituent
-
Calculated LogP of 3.94630, indicating moderate lipophilicity
Synthesis Methods
(4-(p-Tolyloxy)phenyl)methanamine can be synthesized through various organic chemistry methods, often involving the reaction of appropriate phenolic compounds with suitable reagents to introduce the aminomethyl group.
Hydrochloride Salt Formation
The hydrochloride salt ((4-(p-tolyloxy)phenyl)methanamine hydrochloride, CAS 262862-66-8) is commonly prepared from the free base. One documented procedure describes:
"Pass the 4-(4'-methylphenoxy)benzylamine methanol solution obtained in Example 1 through a closed filter to filter out the catalyst to obtain a solution, and the catalyst is applied; The solution was desolventized, toluene was added, hydrochloric acid was added dropwise, a solid was precipitated, and centrifuged, Obtained 55.6 kg of 4-(4'-methylphenoxy)benzylamine hydrochloride, Normalized to 99%, the yield is 97%."
This process highlights the efficient conversion of the free base to the hydrochloride salt with excellent yield (97%) .
Applications and Uses
(4-(p-Tolyloxy)phenyl)methanamine serves several important functions in chemical and pharmaceutical industries, with applications ranging from synthetic intermediates to precursors for bioactive compounds.
As a Synthetic Intermediate
The compound is widely used as an organic synthesis intermediate, particularly in the preparation of more complex structures that require the specific structural motif it provides . Its reactivity through the amine group allows for various transformations including:
-
Amide bond formation
-
Reductive amination reactions
-
Nucleophilic substitution reactions
-
Formation of Schiff bases and other nitrogen-containing derivatives
Agricultural Chemical Applications
A notable application of (4-(p-Tolyloxy)phenyl)methanamine is as a key intermediate in the synthesis of tolfenpyrad, an important insecticide and acaricide . Tolfenpyrad (CAS 129558-76-5) is described as "an aromatic amide obtained by formal condensation of the carboxy group of 4-chloro-3-ethyl-1-methyl-pyrazole-5-carboxylic acid" , and its IUPAC name is "N-[[4-(4-methylphenoxy)phenyl]methyl]pyrazole-3-carboxamide" .
The transformation from (4-(p-Tolyloxy)phenyl)methanamine to tolfenpyrad involves an amide coupling reaction with the appropriate pyrazole carboxylic acid derivative, highlighting the compound's importance in agrochemical production .
Related Compounds and Derivatives
Several compounds structurally related to (4-(p-Tolyloxy)phenyl)methanamine have significant relevance in chemical and pharmaceutical applications.
Hydrochloride Salt
The hydrochloride salt, (4-(p-tolyloxy)phenyl)methanamine hydrochloride (CAS 262862-66-8), is a common derivative with improved stability and solubility characteristics compared to the free base . This salt form has molecular formula C₁₄H₁₆ClNO and molecular weight 249.74 g/mol .
Tolfenpyrad
As previously mentioned, tolfenpyrad (CAS 129558-76-5) is a significant derivative of (4-(p-Tolyloxy)phenyl)methanamine . This compound is formed through an amide coupling reaction between (4-(p-Tolyloxy)phenyl)methanamine and 4-chloro-3-ethyl-1-methyl-pyrazole-5-carboxylic acid . Tolfenpyrad is an important insecticide and acaricide used in agricultural applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume